Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl-
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Overview
Description
Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethyl-1-pyrrolyl group and a phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- typically involves the reaction of piperazine with 2,5-dimethyl-1-pyrrole and a phenyl-substituted butyryl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- may involve large-scale synthesis using automated reactors. The process is optimized for high yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the pyrrolyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(2,5-dimethyl-1-pyrrolyl)ethyl-4-phenyl-
- Piperazine, 1-(4-morpholinyl)-4-phenyl-
- Piperazine, 1-(2,5-dimethyl-1-pyrrolyl)butyryl-4-morpholinyl-
Uniqueness
Piperazine, 1-(4-(2,5-dimethyl-1-pyrrolyl)butyryl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
110525-51-4 |
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Molecular Formula |
C20H27N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C20H27N3O/c1-17-10-11-18(2)23(17)12-6-9-20(24)22-15-13-21(14-16-22)19-7-4-3-5-8-19/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3 |
InChI Key |
VWVPPKQXLZWRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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